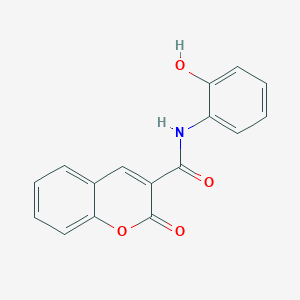
N-(2-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Hydroxyphenyl)-2-oxo-2H-chromen-3-carbonsäureamid ist eine komplexe organische Verbindung, die für ihre vielfältigen Anwendungen in verschiedenen wissenschaftlichen Bereichen bekannt ist. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Chromenring umfasst, der mit einer Carboxamidgruppe und einem Hydroxyphenyl-Substituenten verknüpft ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(2-Hydroxyphenyl)-2-oxo-2H-chromen-3-carbonsäureamid umfasst typischerweise die Kondensation von 2-Hydroxybenzaldehyd mit 3-Acetylcoumarin in Gegenwart eines geeigneten Katalysators. Die Reaktion wird unter Rückflussbedingungen in einem organischen Lösungsmittel wie Ethanol oder Methanol durchgeführt. Das resultierende Zwischenprodukt wird dann weiteren Reaktionen, einschließlich Amidbildung, unterzogen, um das Endprodukt zu erhalten.
Industrielle Produktionsverfahren
In einer industriellen Umgebung kann die Produktion von N-(2-Hydroxyphenyl)-2-oxo-2H-chromen-3-carbonsäureamid die Verwendung von kontinuierlichen Strömungsreaktoren umfassen, um eine effiziente Mischung und Wärmeübertragung zu gewährleisten. Der Einsatz von automatisierten Systemen ermöglicht eine präzise Steuerung der Reaktionsparameter, was zu höheren Ausbeuten und Reinheiten des Endprodukts führt. Darüber hinaus wird die Implementierung von Prinzipien der grünen Chemie, wie z. B. Lösungsmittelrecycling und Abfallminimierung, oft in Betracht gezogen, um die Nachhaltigkeit des Produktionsprozesses zu verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-(2-Hydroxyphenyl)-2-oxo-2H-chromen-3-carbonsäureamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxyphenylgruppe kann oxidiert werden, um Chinonderivate zu bilden.
Reduktion: Die Carbonylgruppe im Chromenring kann reduziert werden, um entsprechende Alkohole zu bilden.
Substitution: Die Amidgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.
Substitution: Nukleophile wie Amine und Thiole können unter basischen Bedingungen verwendet werden, um Substitutionsreaktionen zu erreichen.
Hauptprodukte, die gebildet werden
Wissenschaftliche Forschungsanwendungen
N-(2-Hydroxyphenyl)-2-oxo-2H-chromen-3-carbonsäureamid wurde ausgiebig für seine Anwendungen untersucht in:
Chemie: Wird als Baustein in der organischen Synthese und als Ligand in der Koordinationschemie verwendet.
Biologie: Untersucht auf sein Potenzial als Enzyminhibitor und seine Rolle in biochemischen Stoffwechselwegen.
Medizin: Erfolgt die Untersuchung auf seine entzündungshemmenden, antioxidativen und krebshemmenden Eigenschaften.
Industrie: Einsatz bei der Entwicklung fortschrittlicher Materialien, einschließlich Polymeren und Nanomaterialien.
Wirkmechanismus
Der Wirkmechanismus von N-(2-Hydroxyphenyl)-2-oxo-2H-chromen-3-carbonsäureamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen und Rezeptoren. Die Fähigkeit der Verbindung, Wasserstoffbrückenbindungen und π-π-Wechselwirkungen mit diesen Zielstrukturen zu bilden, trägt zu ihrer biologischen Aktivität bei. Zum Beispiel werden seine krebshemmenden Eigenschaften auf seine Fähigkeit zurückgeführt, Apoptose in Krebszellen zu induzieren, indem die Expression von pro-apoptotischen und anti-apoptotischen Proteinen moduliert wird .
Wirkmechanismus
The mechanism of action of N-(2-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ability to form hydrogen bonds and π-π interactions with these targets contributes to its biological activity. For example, its anticancer properties are attributed to its ability to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-(2-Hydroxyphenyl)acetamid: Bekannt für seine schmerzlindernden und fiebersenkenden Eigenschaften.
N-(5-Chlor-2-hydroxyphenyl)acetamid: Untersucht auf seine antimikrobielle Aktivität.
N-(2-Hydroxy-5-nitrophenyl)acetamid: Erfolgt die Untersuchung auf seine phytotoxischen Wirkungen.
Einzigartigkeit
Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, und seine signifikante biologische Aktivität machen es zu einer wertvollen Verbindung in verschiedenen Forschungs- und Industriebereichen .
Eigenschaften
CAS-Nummer |
1846-95-3 |
|---|---|
Molekularformel |
C16H11NO4 |
Molekulargewicht |
281.26 g/mol |
IUPAC-Name |
N-(2-hydroxyphenyl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C16H11NO4/c18-13-7-3-2-6-12(13)17-15(19)11-9-10-5-1-4-8-14(10)21-16(11)20/h1-9,18H,(H,17,19) |
InChI-Schlüssel |
UPWPHWFRPQECSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


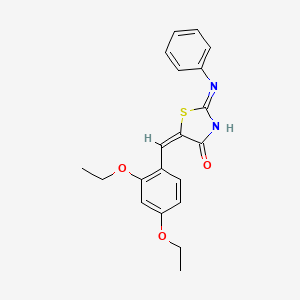
![2-[(2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11707234.png)
![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11707238.png)
![6,9,17,20,25-Pentaoxa-1,3,12,14-tetraazabicyclo[12.8.5]heptacosane-2,13-dithione](/img/structure/B11707241.png)
![2-[2-oxo-2-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11707244.png)
![3-nitro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11707257.png)

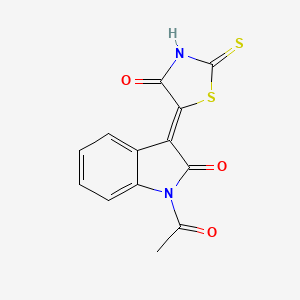
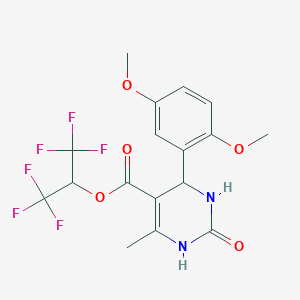
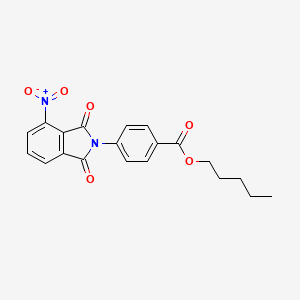
![4-Bromo-2-{(E)-[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol](/img/structure/B11707281.png)
![2-(benzylamino)-9-methyl-3-[(E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11707287.png)
![2,4-dibromo-6-[(E)-{[4-(4-methoxyphenyl)-1-{[(E)-(4-methoxyphenyl)methylidene]amino}-1H-imidazol-2-yl]imino}methyl]phenol](/img/structure/B11707291.png)
![2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11707304.png)
